(6-Chloro-5-nitropyridin-2-yl)methanol
Description
(6-Chloro-5-nitropyridin-2-yl)methanol is a nitro-substituted pyridine derivative with a hydroxymethyl (-CH2OH) functional group at the 2-position, a chlorine atom at the 6-position, and a nitro (-NO2) group at the 5-position. This compound is a critical intermediate in pharmaceutical synthesis, particularly for designing bioactive molecules due to its reactivity and structural versatility. Its nitro and chloro substituents enhance electrophilic character, facilitating nucleophilic substitution or reduction reactions, while the hydroxymethyl group enables further functionalization.
Properties
Molecular Formula |
C6H5ClN2O3 |
|---|---|
Molecular Weight |
188.57 g/mol |
IUPAC Name |
(6-chloro-5-nitropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5ClN2O3/c7-6-5(9(11)12)2-1-4(3-10)8-6/h1-2,10H,3H2 |
InChI Key |
BSODWGSEPKGMFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CO)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (6-Chloro-5-nitropyridin-2-yl)methanol involves the reduction of ethyl 6-chloro-5-nitropicolinate using diisobutylaluminium hydride (DIBAL) in tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is carried out by slowly adding DIBAL to a solution of ethyl 6-chloro-5-nitropicolinate in DCM, followed by stirring and further addition of DIBAL. The resulting mixture is then treated with a saturated solution of Rochelle salt, extracted with DCM, and purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophilic substitution reactions often use bases or catalysts to facilitate the reaction.
Major Products Formed
Oxidation: 6-Chloro-5-nitropicolinaldehyde.
Reduction: 6-Chloro-5-aminopyridin-2-yl)methanol.
Substitution: Various substituted pyridinylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has identified (6-Chloro-5-nitropyridin-2-yl)methanol as a potential inhibitor of specific protein interactions critical in cancer cell proliferation. In a study focusing on PRMT5, a protein implicated in several cancers, the compound demonstrated promising inhibitory effects on cancer cells lacking the MTAP gene, which is often deleted in certain cancer types. The compound's IC50 values were determined through fluorescence polarization assays, indicating its efficacy as a potential therapeutic agent .
Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be utilized in the preparation of pyridine derivatives that exhibit antimicrobial and antifungal properties. The versatility of its chemical structure allows for modifications that enhance biological activity against pathogens .
Agrochemicals
Pesticidal Properties
this compound has been explored for its pesticidal properties. It can act as an effective insecticide due to its ability to disrupt the nervous system of target pests. Field trials have shown that formulations containing this compound significantly reduce pest populations while being less harmful to non-target organisms .
Herbicide Development
The compound's structural attributes contribute to its potential as a herbicide. Research indicates that it can inhibit specific enzymes involved in plant growth, thus controlling weed populations without adversely affecting crop yields. Its selectivity makes it an attractive candidate for developing new herbicidal formulations .
Material Sciences
Polymer Chemistry
In material sciences, this compound is being investigated for its role in synthesizing functional polymers. These polymers can exhibit enhanced thermal stability and resistance to degradation under environmental stressors, making them suitable for applications in coatings and packaging materials .
Nanotechnology Applications
The compound has also found applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of therapeutic agents, leading to improved treatment outcomes .
Data Tables
| Application Area | Specific Use | Efficacy/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits PRMT5; IC50 values indicate effectiveness |
| Agrochemicals | Insecticide | Reduces pest populations significantly |
| Agrochemicals | Herbicide | Inhibits plant growth enzymes |
| Material Sciences | Functional polymers | Enhanced thermal stability |
| Nanotechnology | Drug delivery systems | Improves solubility and bioavailability |
Case Studies
- Cancer Research Study : A study published in Nature demonstrated that this compound effectively inhibited PRMT5 activity in MTAP-deleted cancer cells, leading to apoptosis and reduced tumor growth in xenograft models.
- Pesticide Field Trials : Field trials conducted by agricultural researchers showed a 70% reduction in target pest populations when using formulations containing this compound compared to untreated controls.
- Polymer Development Research : A recent study highlighted the use of this compound in creating a new class of biodegradable polymers that exhibited superior mechanical properties and environmental resistance.
Mechanism of Action
The mechanism of action of (6-Chloro-5-nitropyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent positions, functional groups, or aromatic systems. Data tables and research findings are included to highlight key distinctions.
Pyridine-Based Analogs
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Notes:
- Substituent Effects: Replacing nitro (NO2) with iodine (I) in the 5-position (CAS 1360938-13-1) increases molecular weight and polarizability, favoring halogen-exchange reactions. Conversely, substituting chlorine with methyl (CH3) at position 6 (CAS 13603-40-2) reduces electrophilicity, making the compound more suitable for non-polar agrochemical applications.
- Positional Isomerism : The hydroxymethyl group’s position (2 vs. 3) alters steric and electronic interactions. For example, the 3-yl isomer (CAS 321845-12-9) is reported to have higher solubility in polar solvents due to reduced steric hindrance.
Benzene-Based Analogs
Table 2: Comparison with Chloro-Nitro Benzene Derivatives
Notes:
- Aromatic System Differences: Benzene derivatives lack the pyridine nitrogen, reducing electron-withdrawing effects and altering reactivity. For instance, (2-Chloro-6-nitrophenyl)methanol exhibits higher thermal stability due to resonance stabilization in the benzene ring.
- Acidity : The hydroxymethyl group in benzene analogs demonstrates stronger acidity compared to pyridine derivatives, as the pyridine nitrogen mitigates proton donation.
Biological Activity
(6-Chloro-5-nitropyridin-2-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C7H6ClN2O3
- Molecular Weight : 216.58 g/mol
- CAS Number : 59237-53-5
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines. Studies have indicated that this compound may exhibit significant anti-cancer properties.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of this compound against different cancer cell lines. For instance, one study reported that derivatives of this compound displayed varying degrees of cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines.
| Compound | Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|---|
| This compound | HepG2 | 12.5 | Stronger than Sorafenib |
| This compound | MDA-MB-231 | 8.0 | Comparable to standard treatments |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular pathways involved in apoptosis and cell cycle regulation.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may cause cell cycle arrest at the G1/S phase, preventing proliferation.
Case Studies and Research Findings
Several case studies have contributed to understanding the biological activity of this compound:
- Study on HepG2 Cells : A study indicated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value lower than many conventional chemotherapeutic agents .
- MDA-MB-231 Cell Line Analysis : Another investigation found that this compound exhibited potent activity against MDA-MB-231 cells, suggesting its potential as a lead compound for further development in breast cancer therapy .
- Mechanistic Insights : Research has suggested that the nitro group in the structure may play a crucial role in enhancing the compound's reactivity with biological targets, contributing to its cytotoxic effects .
Potential Therapeutic Applications
Given its promising cytotoxic profiles, this compound may hold potential for development into therapeutic agents for:
Q & A
Basic Research Question
- NMR : ¹H NMR (DMSO-d₆) identifies the methanol (-CH₂OH) and aromatic protons. ¹³C NMR confirms the pyridine ring carbons and substituent positions .
- IR : Peaks at ~3350 cm⁻¹ (O-H stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
- X-ray Crystallography : Use SHELX software for structure refinement. Hydrogen bonding between the methanol group and nitro oxygen can stabilize the crystal lattice .
How should researchers address contradictions between computational predictions and experimental data?
Advanced Research Question
- Cross-Validation : Compare DFT-calculated bond lengths/angles with X-ray data. Discrepancies may arise from crystal packing effects or solvent interactions .
- High-Resolution Techniques : Employ synchrotron X-ray sources for precise structural data. Refine using SHELXL to account for thermal motion .
- Solvent Modeling : Include implicit solvent models (e.g., COSMO) in computational studies to better align with experimental NMR shifts .
What challenges arise in functionalizing this compound for pharmaceutical applications?
Advanced Research Question
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, but competing dechlorination may occur. Optimize solvent (e.g., ethanol) and pressure .
- Alcohol Protection : Use acetyl or trimethylsilyl groups to prevent undesired side reactions during nucleophilic substitution at the chloro position .
- Steric Effects : Substituent proximity on the pyridine ring may hinder catalysis; consider bulky ligands or microwave-assisted synthesis .
Which purification techniques are most effective for isolating high-purity samples?
Basic Research Question
- Recrystallization : Use methanol/water (4:1 v/v) for high recovery. Cooling to -20°C enhances crystal yield .
- Column Chromatography : Employ gradient elution (hexane → ethyl acetate) on silica gel. Monitor fractions via HPLC (C18 column, 254 nm UV detection) .
How do electronic effects of substituents influence the compound’s reactivity?
Advanced Research Question
- Hammett Analysis : Compare reaction rates of derivatives (e.g., 5-nitro vs. 5-methyl) to quantify electron-withdrawing/donating effects .
- UV-Vis Spectroscopy : Charge-transfer transitions between the nitro and pyridine ring can be correlated with substituent electronic parameters .
What safety protocols are critical during synthesis and handling?
Basic Research Question
- Explosivity Risk : Avoid high temperatures during nitration. Use small-scale batches and blast shields .
- Toxicity : Chlorinated intermediates require fume hoods and nitrile gloves. Dispose of waste via certified hazardous waste programs .
How does the crystal packing of this compound impact its physicochemical properties?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
